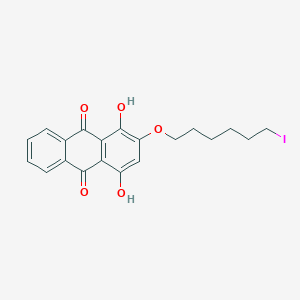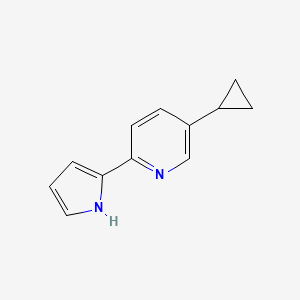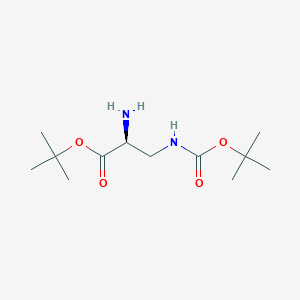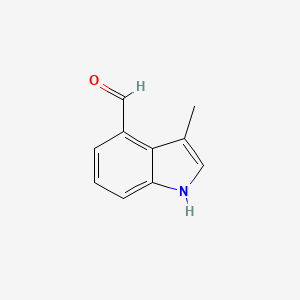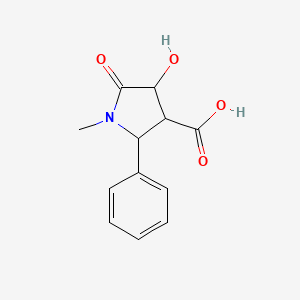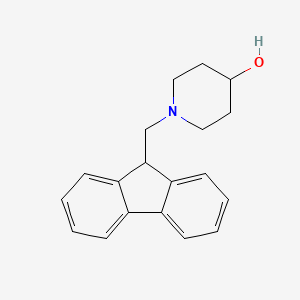
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol is an organic compound characterized by its unique structure, which includes a fluorenyl group attached to a piperidine ring. This compound is known for its white to off-white crystalline appearance and is soluble in polar solvents such as ethanol and dimethylformamide . It is commonly used as a reagent in organic synthesis due to its ability to impart desirable optical and electronic properties to the resulting products .
Méthodes De Préparation
The synthesis of 1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol typically involves a two-step reaction process . The first step involves the reaction of 9-fluorenylmethanol with 2-chloroethylamine to produce 1-((9H-fluoren-9-yl)methyl)ethylamine. This intermediate is then reacted with sodium hydroxide in acetonitrile to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorenylmethanol derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include fluorenone, fluorenylmethanol, and various substituted piperidine derivatives .
Applications De Recherche Scientifique
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of biological pathways and mechanisms, often serving as a probe or marker in biochemical assays.
Industry: The compound is employed in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorenyl group imparts unique electronic properties that can modulate the activity of these targets, leading to various biological effects. The piperidine ring enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-((9H-Fluoren-9-yl)methyl)piperidine: This compound lacks the hydroxyl group present in this compound, resulting in different chemical reactivity and biological activity.
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: This derivative contains an additional carboxylate group, which can influence its solubility and interaction with biological targets.
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride: Similar to the previous compound, this derivative has a carboxylate group that affects its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the fluorenyl and piperidine moieties, which confer distinct optical, electronic, and biological characteristics .
Propriétés
Numéro CAS |
88754-46-5 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C19H21NO/c21-14-9-11-20(12-10-14)13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2 |
Clé InChI |
GCVWPMJOXYHDNT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
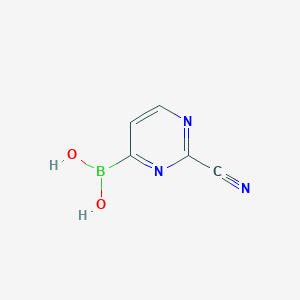
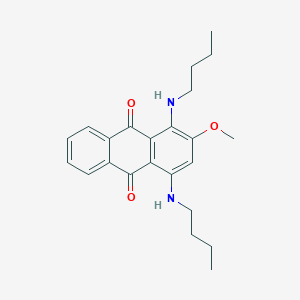
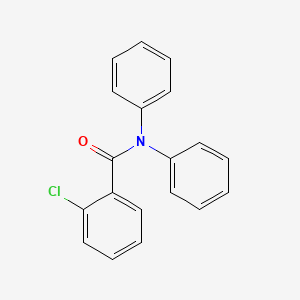
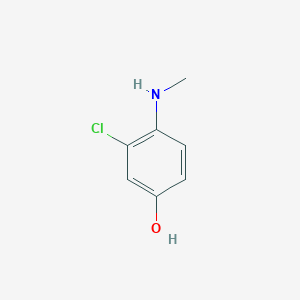
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
